molecular formula C8H11Cl2F3N2 B8214833 Methyl({[2-(trifluoromethyl)pyridin-4-yl]methyl})amine dihydrochloride

Methyl({[2-(trifluoromethyl)pyridin-4-yl]methyl})amine dihydrochloride

Cat. No.: B8214833
M. Wt: 263.08 g/mol
InChI Key: IJLKRTNCRZJIDY-UHFFFAOYSA-N
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Description

Methyl({[2-(trifluoromethyl)pyridin-4-yl]methyl})amine dihydrochloride is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, with a methylamine group linked to the pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl({[2-(trifluoromethyl)pyridin-4-yl]methyl})amine dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl({[2-(trifluoromethyl)pyridin-4-yl]methyl})amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of Methyl({[2-(trifluoromethyl)pyridin-4-yl]methyl})amine dihydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the pyridine ring can interact with various biological targets. The methylamine group can form hydrogen bonds and other interactions with target molecules, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl({[2-(trifluoromethyl)pyridin-4-yl]methyl})amine dihydrochloride is unique due to the presence of both the trifluoromethyl group and the methylamine group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-methyl-1-[2-(trifluoromethyl)pyridin-4-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2.2ClH/c1-12-5-6-2-3-13-7(4-6)8(9,10)11;;/h2-4,12H,5H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLKRTNCRZJIDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=NC=C1)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2F3N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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